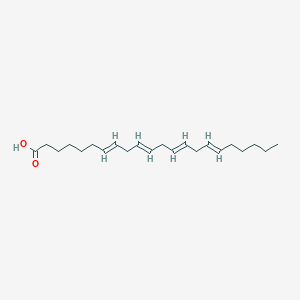
N-cyclopropylicosa-5,8,11,14-tetraenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropylicosa-5,8,11,14-tetraenamide is a synthetic organic compound known for its role as a selective agonist of the cannabinoid receptor 1 (CB1). This compound is structurally related to arachidonic acid derivatives, which are significant in various biological processes, including inflammation and cell signaling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylicosa-5,8,11,14-tetraenamide typically involves the reaction of arachidonic acid with cyclopropylamine under specific conditions. The process includes:
Step 1: Activation of arachidonic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Step 2: Reaction of the active ester with cyclopropylamine to yield this compound.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions: N-cyclopropylicosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
科学研究应用
N-cyclopropylicosa-5,8,11,14-tetraenamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of amides and their derivatives.
Biology: Investigated for its role in modulating cannabinoid receptors, particularly CB1, which is involved in various physiological processes.
Medicine: Explored for potential therapeutic applications in pain management, inflammation, and cancer treatment due to its interaction with cannabinoid receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
N-cyclopropylicosa-5,8,11,14-tetraenamide exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1). The compound binds to the CB1 receptor, leading to the inhibition of adenylate cyclase activity, which in turn reduces the levels of cyclic adenosine monophosphate (cAMP). This cascade of events results in the modulation of various signaling pathways involved in pain, inflammation, and cell proliferation .
相似化合物的比较
Arachidonylethanolamide: Another arachidonic acid derivative that acts on cannabinoid receptors.
N-arachidonoyldopamine: A compound with similar structural features and biological activity.
N-oleoylethanolamide: Known for its role in regulating appetite and metabolism.
Uniqueness: N-cyclopropylicosa-5,8,11,14-tetraenamide is unique due to its high selectivity for the CB1 receptor over the CB2 receptor, making it a valuable tool for studying CB1-mediated physiological processes .
属性
分子式 |
C23H37NO |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
N-cyclopropylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25) |
InChI 键 |
GLGAUBPACOBAMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


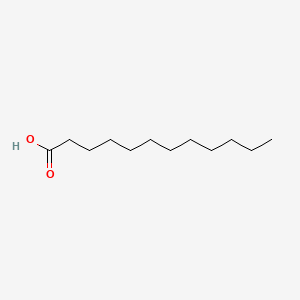
![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)
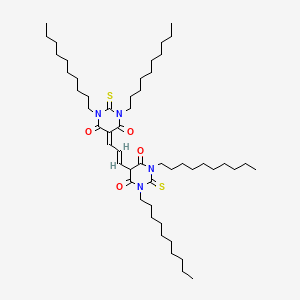
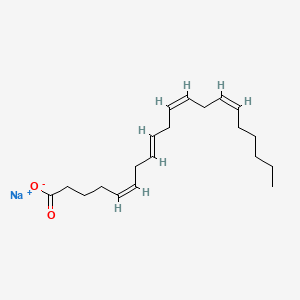
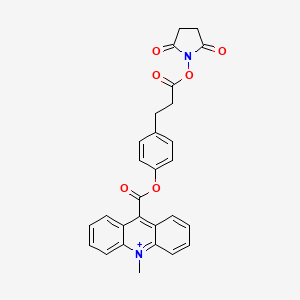

![[3H]resolvin D1](/img/structure/B10767277.png)
![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)
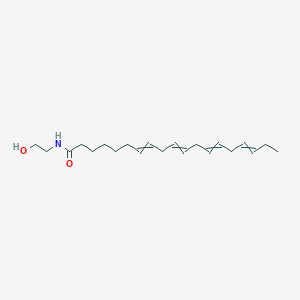
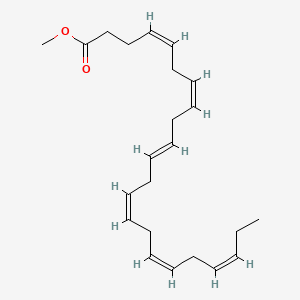
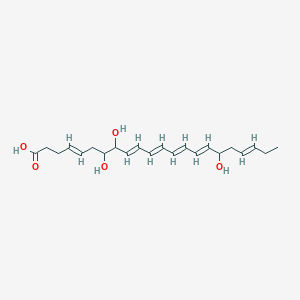
![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
